2-[2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-(propan-2-yl)acetamide
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Overview
Description
2-[2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-(propan-2-yl)acetamide is a chemical compound notable for its potential applications in various scientific fields. This compound is structurally unique due to the presence of a benzylsulfanyl group, hydroxymethyl substitution, and an imidazole ring, making it a molecule of interest in medicinal chemistry, biology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of 2-[2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-(propan-2-yl)acetamide often begins with commercially available precursors, including benzyl mercaptan, imidazole derivatives, and isopropylamine.
Reaction Steps:
Step 1: Synthesis begins with the alkylation of imidazole with benzyl mercaptan in the presence of a suitable base such as potassium carbonate to form 2-(benzylsulfanyl)-1H-imidazole.
Step 2: This intermediate undergoes hydroxymethylation using formaldehyde under acidic or basic conditions to produce 2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazole.
Step 3: The final step involves the acylation of 2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazole with isopropylacetamide using agents like acetic anhydride or acid chlorides under controlled temperature and pH conditions to obtain the target compound.
Industrial Production Methods
For large-scale production, methodologies such as continuous flow synthesis can be employed. This method ensures high yield and purity of the compound with minimal by-products, which is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: The compound can undergo oxidation at the benzylsulfanyl group to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide.
Reduction: Reductive cleavage of the sulfanyl group can be achieved using reagents like lithium aluminum hydride.
Hydrolysis: Under acidic or basic conditions, the acetamide group can be hydrolyzed to release the corresponding amine and carboxylic acid derivatives.
Common Reagents and Conditions Used
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Sulfoxides and Sulfones: from oxidation.
Thioethers and Thiols: from reduction.
Substituted Imidazoles: from nucleophilic substitution.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, allowing for the creation of complex molecules with potential pharmacological properties.
Biology
In biological research, the compound serves as a probe for studying enzyme activity due to its unique structural features.
Medicine
Its potential as a pharmaceutical agent is being explored, particularly for its antifungal, antibacterial, and anticancer activities.
Industry
In the industrial sector, the compound's derivatives are used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects by interacting with molecular targets such as enzymes and receptors. The benzylsulfanyl group can mimic biological thiols, potentially inhibiting enzyme activity through competitive inhibition or irreversible binding. The imidazole ring can interact with metal ions, which are crucial cofactors in many enzymatic processes.
Comparison with Similar Compounds
Similar Compounds
2-mercaptoimidazole
Benzylsulfanyl imidazoles
Hydroxymethyl imidazoles
Highlighting Uniqueness
Compared to these similar compounds, 2-[2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-(propan-2-yl)acetamide stands out due to its combined benzylsulfanyl and hydroxymethyl functionalities. This dual modification endows the compound with enhanced reactivity and potential for diverse applications, making it a valuable chemical entity for further research and development.
Properties
IUPAC Name |
2-[2-benzylsulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-12(2)18-15(21)9-19-14(10-20)8-17-16(19)22-11-13-6-4-3-5-7-13/h3-8,12,20H,9-11H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXCAELJADMUAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C(=CN=C1SCC2=CC=CC=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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